molecular formula C20H17N3O3S B2874039 N-[(2Z)-6-acetamido-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-methoxybenzamide CAS No. 865182-84-9

N-[(2Z)-6-acetamido-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-methoxybenzamide

Cat. No.: B2874039
CAS No.: 865182-84-9
M. Wt: 379.43
InChI Key: WOAFRXQSFDMXTP-XDOYNYLZSA-N
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Description

N-[(2Z)-6-acetamido-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-methoxybenzamide is a sophisticated benzothiazole derivative designed for pharmaceutical and biochemical research applications. This compound features a unique molecular architecture combining a dihydrobenzothiazole core with strategically positioned functional groups including an acetamido substituent, propargyl side chain, and methoxybenzamide moiety. The structural complexity provides researchers with a versatile scaffold for investigating enzyme inhibition, receptor binding studies, and structure-activity relationship (SAR) profiling, particularly in early-stage drug discovery programs. The compound's benzothiazole foundation is recognized in medicinal chemistry for its diverse biological activities, with similar structural motifs appearing in various therapeutic agents and research compounds . The presence of the propynyl group offers potential for click chemistry applications, facilitating bioconjugation and probe development for target identification and validation studies. Additionally, the acetamido and methoxybenzamide functionalities enhance molecular interactions with biological targets, making this compound particularly valuable for investigating protein-ligand interactions and mechanism of action studies. Researchers can utilize this chemical entity in high-throughput screening assays, lead optimization campaigns, and as a synthetic intermediate for developing more complex molecular entities. Strictly for research purposes in controlled laboratory environments, this product is not intended for diagnostic, therapeutic, or human use. Researchers should consult safety data sheets and implement appropriate handling procedures prior to use in any experimental applications.

Properties

IUPAC Name

N-(6-acetamido-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-4-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N3O3S/c1-4-11-23-17-10-7-15(21-13(2)24)12-18(17)27-20(23)22-19(25)14-5-8-16(26-3)9-6-14/h1,5-10,12H,11H2,2-3H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOAFRXQSFDMXTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC2=C(C=C1)N(C(=NC(=O)C3=CC=C(C=C3)OC)S2)CC#C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2Z)-6-acetamido-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-methoxybenzamide typically involves a multi-step process. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity of the final product.

Mechanism of Action

The mechanism of action of N-[(2Z)-6-acetamido-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-methoxybenzamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Functional Group Impact

Table 1: Key Structural Differences in Benzothiazole Derivatives
Compound Name Substituent at Position 3 Benzamide Substituent Molecular Weight (g/mol) Reference
Target Compound Prop-2-yn-1-yl 4-Methoxy Not reported -
BA92428 () 2-Methoxyethyl 4-(Piperidine-1-sulfonyl) 516.63
N-[(2Z,4Z)-4-Benzylidene-6-chloro... () Benzylidene Benzamide Not reported

Key Observations :

  • Benzylidene (): Aromatic bulk increases π-π interactions but reduces solubility .
  • Benzamide Modifications :
    • 4-Methoxy (Target) : Moderately polar, balancing hydrophobicity and crystallinity.
    • 4-Piperidine-sulfonyl (BA92428) : High polarity due to sulfonyl and piperidine groups, likely improving aqueous solubility but complicating synthetic routes .

Hydrogen Bonding and Crystal Packing

  • Target Compound: The 6-acetamido group acts as a dual hydrogen-bond donor/acceptor, while the 4-methoxy group participates in weak C–H···O interactions. This contrasts with BA92428’s sulfonyl group, which forms stronger S=O···H–N bonds .
  • Compound : The chloro substituent and benzylidene group create a halogen-bonding network absent in the target compound, leading to distinct packing motifs .

Biological Activity

N-[(2Z)-6-acetamido-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-methoxybenzamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article synthesizes existing research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The compound is characterized by the following molecular formula:

ComponentMolecular Formula
This compoundC19H19N3O3S

Antitumor Activity

Recent studies have highlighted the antitumor potential of benzothiazole derivatives, including compounds similar to this compound. In vitro assays demonstrated significant cytotoxicity against various cancer cell lines. For example, compounds with similar structures showed IC50 values in the low micromolar range (e.g., HCC827 IC50 6.26 ± 0.33 μM) in 2D assays compared to higher IC50 values in 3D assays, indicating a more effective action in two-dimensional cultures .

The biological activity of these compounds is often attributed to their ability to interact with DNA. Studies show that benzothiazole derivatives predominantly bind within the minor groove of AT-DNA, which may disrupt cellular replication processes and induce apoptosis in cancer cells . The presence of functional groups such as acetamido and propynyl moieties enhances their binding affinity and biological effectiveness.

Antimicrobial Activity

In addition to antitumor properties, this compound exhibits promising antimicrobial activity. Testing against Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as Escherichia coli revealed significant inhibition zones. The minimum inhibitory concentrations (MICs) were determined using broth microdilution methods according to CLSI guidelines .

Case Studies

Several case studies have been conducted to evaluate the efficacy of benzothiazole derivatives:

  • Study on Anticancer Activity :
    • Objective : To assess the cytotoxic effects on lung cancer cells.
    • Findings : Compounds similar to N-[...] showed a dose-dependent inhibition of cell proliferation with significant apoptosis induction.
  • Study on Antimicrobial Effects :
    • Objective : To evaluate the antibacterial properties against clinical isolates.
    • Findings : The compound demonstrated effective antibacterial activity against resistant strains of Staphylococcus aureus, suggesting its potential as a therapeutic agent in treating infections .

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